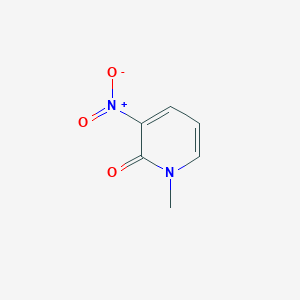

1-Methyl-3-nitropyridin-2(1H)-one

Description

Contextualization within Pyridinone and Nitropyridine Chemistry

Pyridinones are a class of heterocyclic compounds structurally related to pyridine (B92270), featuring a carbonyl group in the ring. They exist in tautomeric forms, with the keto form generally predominating. The chemistry of pyridinones is rich and varied, with their derivatives finding applications in medicinal chemistry and materials science. researchgate.net

Nitropyridines, on the other hand, are pyridine rings substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. nih.gov The position of the nitro group is crucial in determining the reactivity and the types of reactions the molecule can undergo. nih.gov

1-Methyl-3-nitropyridin-2(1H)-one is a nexus of these two classes. The pyridinone core provides a stable scaffold, while the 3-nitro group acts as a powerful electron-withdrawing group, activating the ring for various chemical transformations. The N-methylation prevents tautomerization, locking the structure in the pyridin-2-one form.

Historical Development of Nitrogen-Containing Heterocyclic Synthesis

The synthesis of nitrogen-containing heterocycles has a long and storied history, dating back to the 19th century with the isolation and study of compounds like pyridine and pyrrole (B145914) from natural sources such as coal tar and bone oil. nih.gov The development of systematic synthetic methods, such as the Fischer indole (B1671886) synthesis reported in 1866, marked a significant milestone, enabling the preparation of a wide array of heterocyclic structures. nih.gov

The 20th century witnessed a surge in the development of novel synthetic methodologies for heterocycles, driven by the discovery of their widespread presence in natural products and their potential as pharmaceuticals. researchgate.netrsc.org The nitration of pyridines, a key reaction for the synthesis of nitropyridines, was historically challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. researchgate.netyoutube.com Early methods often required harsh conditions and gave low yields. researchgate.net

Significant advancements came with the understanding of reaction mechanisms, such as the discovery that nitration of 2-pyridone can yield different isomers depending on the acidity of the medium. rsc.org In low acidity, the 3-nitro derivative is the major product, while in high acidity, the 5-nitro compound predominates. rsc.org The development of milder and more selective nitrating agents has further expanded the synthetic chemist's toolkit. youtube.com The synthesis of 1-methyl-3,5-dinitro-2-pyridone, a related compound, involves the nitration of 1-methyl-2-pyridone (B167067) using a mixture of fuming nitric acid and sulfuric acid. nih.gov

Significance of the this compound Scaffold in Chemical Research

The this compound scaffold is a valuable intermediate in organic synthesis. The presence of the nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups at positions that would be otherwise unreactive in the parent pyridinone.

For instance, the related compound 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations. nih.gov It can react with various nucleophiles, leading to the formation of other heterocyclic systems. For example, its reaction with primary amines can lead to ring-opening and subsequent rearrangement products. chemicalbook.com While specific research on this compound is less documented in readily available literature, its structural similarity to more studied dinitro-analogs suggests its potential in similar transformations. The single nitro group at the 3-position is expected to activate the ring, particularly at the 2- and 6-positions, for nucleophilic attack.

The utility of such scaffolds is evident in the synthesis of more complex molecules. For example, derivatives of nitropyridines are used in the synthesis of condensed pyrrolines through 1,3-dipolar cycloaddition reactions. nih.gov The electron-withdrawing nitro group plays a crucial role in facilitating these reactions. The general importance of nitrogen heterocycles is underscored by their prevalence in FDA-approved drugs, with approximately 60% of small-molecule drugs containing a nitrogen-based heterocycle. rsc.org This highlights the continued interest in developing synthetic routes to novel heterocyclic compounds, a field where scaffolds like this compound can play a vital role.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-7-4-2-3-5(6(7)9)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQAZNBCEXTXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315036 | |

| Record name | 1-Methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32896-91-6 | |

| Record name | MLS003115634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 Nitropyridin 2 1h One and Its Derivatives

De Novo Ring Formation Approaches

De novo synthesis offers versatile pathways to construct the pyridone ring system with desired substitution patterns from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of pyridone structures, involving the formation of the heterocyclic ring from multiple components in a single or stepwise manner.

Three-component ring transformations (TCRT) have emerged as a powerful tool for the synthesis of substituted pyridines. In this context, 1-methyl-3,5-dinitro-2-pyridone can act as a precursor, undergoing a nucleophilic-type ring transformation. nih.gov This reaction typically involves a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govencyclopedia.pub The dinitropyridone, in this case, serves as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov

When 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone in the presence of ammonia, it can lead to the formation of nitropyridines. nih.gov The use of ammonium acetate as the nitrogen source can yield both nitropyridines and nitroanilines. nih.govencyclopedia.pub The reaction proceeds through the initial attack of the enol of the ketone at the electrophilic 4-position of the dinitropyridone. Subsequent steps involving the nitrogen source lead to the formation of bicyclic intermediates, which then eliminate nitroacetamide to afford the final nitropyridine product. encyclopedia.pub

Table 1: Examples of Three-Component Ring Transformations

| Ketone | Nitrogen Source | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Ammonia | Cyclohexa[b]pyridine derivative | 83 |

| Cyclopentanone | Ammonia | Cyclopenta[b]pyridine derivative | Low |

| Cycloheptanone | Ammonia | Cyclohepta[b]pyridine derivative | - |

| Aza-containing cycloheptanone | Ammonia | Cycloheptapyridine derivative | - |

| Bridged cycloheptanone | Ammonia | Tricyclic pyridine (B92270) derivative | - |

Data sourced from multiple studies on TCRT reactions. nih.govencyclopedia.pub

A novel one-pot [3+3] cyclization reaction has been developed for the synthesis of 3-nitro-2-pyridones and 3-nitropyridines. clockss.org This method utilizes the reaction of N-silyl-1-azaallyl anions with ethyl 3-ethoxy-2-nitropropenoate. clockss.org The N-silyl-1-azaallyl anions, generated from the corresponding aromatic nitriles and α-silylcarbanions, exhibit ambident reactivity at both the nitrogen and carbon atoms, making them versatile building blocks for N-heterocyclic compounds. clockss.org

The reaction between an N-silyl-1-azaallyl anion and ethyl 3-ethoxy-2-nitropropenoate can selectively produce 3-nitro-2-pyridone derivatives in high yields. clockss.org For instance, the reaction of 2-phenyl-3-(2-pyridyl)-N-silyl-1-azaallyl anion with the nitropropenoate gives 3-nitro-6-phenyl-5-(2-pyridyl)-2-pyridone in 95% yield. clockss.org However, the regioselectivity of the cyclization can be influenced by the substituents on the azaallyl anion, in some cases leading to the formation of 2-ethoxy-3-nitropyridine (B2556446) derivatives as the major product. clockss.org

Table 2: Synthesis of 3-Nitropyridine (B142982) Derivatives using N-Silyl-1-azaallyl Anions

| N-Silyl-1-azaallyl Anion | Product(s) | Yield (%) |

|---|---|---|

| 2-phenyl-3-(2-pyridyl)-N-silyl-1-azaallyl anion | 3-nitro-6-phenyl-5-(2-pyridyl)-2-pyridone | 95 |

| 2-phenyl-N-silyl-3-(2-thiazolinyl)-1-azaallyl anion | Corresponding 2-pyridone derivative | High |

| 3-(3-Methyl-5-isoxazolyl)-2-phenyl-N-silyl-1-azaallyl anion | 2-ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine (major) and 5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenyl-2-pyridone (minor) | - |

Data from a study on the synthesis of 3-nitropyridine derivatives. clockss.org

The condensation of 1,3-dicarbonyl compounds with amides containing an active methylene (B1212753) group, such as cyanoacetamide, is a well-established method for synthesizing 2-pyridones, known as the Guareschi-Thorpe condensation. researchgate.netrsc.org This principle can be extended to the use of nitroacetamide derivatives to introduce the nitro group at the 3-position of the pyridone ring.

While direct condensation with nitroacetamide is less commonly reported, ring transformation reactions of other heterocycles can effectively serve as a synthetic equivalent of this condensation. For example, 3-methyl-5-nitropyrimidin-4(3H)-one can react with 1,3-dicarbonyl compounds to furnish 5,6-disubstituted 3-nitropyridin-2(1H)-ones. ic.ac.uk In these reactions, the nitropyrimidinone acts as a synthetic equivalent of α-nitroformylacetic acid. ic.ac.uk

Table 3: Synthesis of 3-Nitropyridin-2(1H)-ones from Nitropyrimidinone

| 1,3-Dicarbonyl Compound | Product |

|---|---|

| Acetophenone | 3-nitro-6-phenylpyridin-2(1H)-one |

This table illustrates the type of transformation possible. ic.ac.uk

Nitration Strategies for Pyridone and Pyridine Precursors

Direct nitration of pre-formed pyridone or pyridine rings is a common and straightforward approach to introduce a nitro group.

The nitration of 1-methyl-2-pyridone (B167067) is a key step in the synthesis of 1-methyl-3,5-dinitro-2-pyridone, which is a versatile substrate for ring transformation reactions. nih.gov The nitration is typically carried out using a mixture of fuming nitric acid and sulfuric acid. nih.gov This method can also be applied to produce 1-methyl-3-nitropyridin-2(1H)-one, although the conditions may need to be controlled to favor mono-nitration.

Modern nitration methods offer milder and more selective alternatives to the classical mixed-acid conditions. nih.govacs.org For instance, N-nitrosaccharin can be used as a bench-stable and recyclable nitrating reagent for the nitration of heteroarenes, including pyridine derivatives, with good functional group tolerance. nih.gov Another innovative approach involves a dearomatization-rearomatization strategy, where a pyridine is first converted to a stable oxazino pyridine intermediate, which is then regioselectively nitrated at the meta-position using tert-butyl nitrite (B80452) (TBN) and TEMPO. acs.orgthieme-connect.com

Functionalization and Derivatization from Precursor Scaffolds

Once the this compound scaffold is synthesized, it can be further functionalized to create a diverse range of derivatives. The nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov

For instance, the chlorine atom in 2-chloro-3-nitropyridine (B167233) derivatives can be readily displaced by various nucleophiles, such as amines and thiols. nih.govnih.gov This allows for the introduction of a wide array of substituents at the 2-position. The nitro group itself can also be a site for chemical modification, although this is less common.

A specific example of derivatization is the synthesis of 5-bromo-1-methyl-3-nitropyridin-2(1H)-one. This can be achieved by first nitrating and brominating a suitable pyridine precursor to obtain 5-bromo-3-nitro-2-hydroxypyridine. Subsequent methylation with methyl iodide in the presence of a base like potassium carbonate yields the desired product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the functionalization of electron-poor aromatic and heteroaromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov In the context of pyridinones like this compound, the presence of the electron-withdrawing nitro group and the ring nitrogen significantly activates the pyridinone system towards nucleophilic attack, particularly at the positions ortho and para to the activating groups. nih.govchemeurope.com

Regioselective Displacement of Halogen Atoms (e.g., 4-chloro-1-methyl-3-nitropyridin-2(1H)-one)

The introduction of a halogen atom onto the this compound framework provides a versatile handle for introducing a wide range of substituents via SNAr. In a derivative such as 4-chloro-1-methyl-3-nitropyridin-2(1H)-one, the chlorine atom at the 4-position is highly activated towards displacement due to the ortho nitro group and the para carbonyl functionality.

This activation facilitates reactions with various nucleophiles. For instance, in analogous 2-chloro-3-nitropyridine systems, the activated chlorine atom is readily displaced by secondary amines to form aminopyridine derivatives. nih.gov This type of reaction is a cornerstone in the synthesis of biologically active molecules. nih.gov The general reactivity allows for the regioselective introduction of oxygen, nitrogen, and sulfur nucleophiles. The high reactivity of halopyridines in SNAr reactions is well-established, though it is noted that disrupting the ring's aromaticity during the formation of the intermediate requires energy. youtube.com

| Substrate | Nucleophile | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines (e.g., Piperidine, Morpholine) | 2-(Piperidin/Morpholin-1-yl)-5-methyl-3-nitropyridine | Heating in a suitable solvent | nih.gov |

| 2,6-Dichloro-3-nitropyridine | Aminoethylamine | 6-Chloro-N-(2-aminoethyl)-3-nitropyridin-2-amine | Stepwise substitution | nih.gov |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride (from CsF) | Methyl 3-fluoropyridine-4-carboxylate | Reflux in dry DMSO | mdpi.com |

Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic compounds, including nitro-substituted heterocycles. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, which is typically a carbanion stabilized by an electron-withdrawing group and possessing a leaving group at the carbanionic center (e.g., chloromethyl phenyl sulfone). organic-chemistry.orgnih.gov The mechanism involves the addition of the carbanion to the electron-deficient ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.govacs.org

For nitropyridines, the VNS reaction is highly regioselective, with substitution occurring predominantly at the positions ortho or para to the nitro group. organic-chemistry.orgnih.gov This method provides a direct route for the alkylation of the pyridinone ring without the need for pre-installed leaving groups. acs.org For example, electrophilic 3-nitropyridines react efficiently with sulfonyl-stabilized carbanions or sulfonate precursors to yield alkylated products. nih.govacs.org This approach has been utilized in the synthesis of precursors for bioactive molecules, such as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), where a 3-nitropyridine is functionalized at the 4-position using methyl chloroacetate (B1199739) under strong base conditions. nih.gov

| Nitropyridine Substrate | Carbanion Precursor/Reagent | Product (Major Isomer) | Yield | Reference |

|---|---|---|---|---|

| 3-Nitropyridine | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 81% | nih.gov |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 79% | nih.gov |

| 3-Nitro-5-(trifluoromethyl)pyridine | Methyl phenyl sulfone | 4-Methyl-3-nitro-5-(trifluoromethyl)pyridine | 83% | nih.gov |

| 3-Nitropyridine | Isopropyl phenyl sulfone | Meisenheimer adduct (no elimination) | 43% | acs.org |

Modifications of the Nitro Group and N-Methyl Moiety

Further diversification of the this compound scaffold can be achieved by chemically altering the existing functional groups. The nitro group is a particularly versatile functional handle for subsequent transformations.

The most common and synthetically useful modification of the nitro group is its reduction to a primary amine (-NH₂). This transformation opens up a vast array of subsequent chemical reactions. The reduction can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂, Fe/HCl). The resulting aminopyridinone is a key intermediate. This newly formed amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of functionalities. nih.gov For example, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, a nitro group on a substituted pyridine ring is reduced to an amine and subsequently acylated with bromoacetyl chloride. nih.gov

Modification of the N-methyl moiety is less commonly reported. The synthesis of the parent compound typically involves the N-methylation of the corresponding pyridone as one of the final steps. nih.gov While N-demethylation reactions are known for various heterocyclic systems, specific examples applied to this compound are not prominent in the literature.

Catalytic Approaches in Pyridinone Synthesis (e.g., Indium Trifluoromethanesulfonate)

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While classical multi-step procedures are often used to construct the this compound core, catalytic approaches are being explored for the synthesis of related heterocyclic structures. nih.gov

Indium(III) salts, such as indium trifluoromethanesulfonate (B1224126) (In(OTf)₃) and indium trichloride (B1173362) (InCl₃), have emerged as versatile π-Lewis acid catalysts. nih.gov They are particularly effective in activating alkynes towards nucleophilic attack. This catalytic activity has been harnessed in the intramolecular cyclization of homopropargyl azides to synthesize substituted pyrroles and in cascade reactions to form benzo[g]indoles. nih.gov In these transformations, the indium catalyst facilitates hydroamination and hydroarylation reactions. nih.gov While direct application of indium trifluoromethanesulfonate for the primary synthesis of the pyridinone ring of this compound is not widely documented, its utility in related nitrogen heterocycle synthesis highlights the potential of such catalysts. For example, indium(III) catalysts have been reported for the hydrothiolation of olefins, demonstrating their broader applicability in activating unsaturated systems. researchgate.net

Chemical Reactivity and Transformations of 1 Methyl 3 Nitropyridin 2 1h One

Electron-Deficient Character and Electrophilic Reactivity Patterns

The structure of 1-Methyl-3-nitropyridin-2(1H)-one is characterized by a significant electron deficiency. This is a result of the combined electron-withdrawing effects of the nitro group and the carbonyl group, in addition to the inherent electron-withdrawing nature of the pyridine (B92270) ring nitrogen. This electron-deficient nature makes the compound a good substrate for nucleophilic-type ring transformations. For these reactions to occur, a substrate typically requires high electron deficiency, low aromatic stabilizing energy, and the presence of a good leaving group within its structure. 1-Methyl-3,5-dinitro-2-pyridone is a prime example of a compound that readily undergoes such transformations due to these characteristics. nih.gov

Redox Chemistry Involving the Nitro Group

The nitro group in this compound plays a central role in its redox chemistry.

Research has demonstrated that 1-methyl-3-nitropyridinium (B1226677) is an effective oxidant of NADH in both non-enzymatic and enzyme-mediated processes. nih.gov This oxidative capacity is a significant aspect of its chemical behavior.

Intermolecular and Intramolecular Cyclization Reactions

This compound and related nitropyridinones can undergo various cyclization reactions. For example, the reaction of 5-nitropyridin-2(1H)-one and its N-methyl derivative with hydrazine (B178648) hydrate (B1144303) results in the formation of (1H-pyrazol-3-yl)acetohydrazide. researchgate.net Similarly, 1,3-dimethyl-5-nitropyridin-2(1H)-one yields 2-(1H-pyrazol-3-yl)propionohydrazide under similar conditions. researchgate.net The mechanism of these recyclizations is thought to involve the formation of an acyclic intermediate followed by intramolecular cyclization. researchgate.net

Derivatives of pyrimidine (B1678525) nucleobases with similar structural features have also been shown to undergo intramolecular Michael additions, leading to the formation of bicyclic compounds. psu.edu Furthermore, nitropyridines can participate in [3+2]-cycloaddition reactions with dipoles like N-methyl azomethine ylide, leading to the synthesis of condensed pyrroline (B1223166) derivatives. nih.gov

Rearrangement Pathways (e.g., Smiles Rearrangement in Related Nitropyridines)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgslideshare.net In this reaction, an aromatic system migrates from one heteroatom to another. youtube.com For the rearrangement to occur, the aromatic ring typically requires activation by an electron-withdrawing group, often in the ortho position to the migrating group. wikipedia.orgslideshare.net The nitro group is a strong activating group for such rearrangements. slideshare.net

While direct evidence for the Smiles rearrangement in this compound is not explicitly detailed in the provided context, the principles of this rearrangement are highly relevant to nitropyridines. The presence of the nitro group in the 3-position would activate the pyridine ring for nucleophilic attack, a prerequisite for the Smiles rearrangement. The general mechanism involves the attack of an internal nucleophile on the aromatic ring, leading to a spirocyclic intermediate, followed by the expulsion of a leaving group. youtube.comyoutube.com

Aminolysis and Related Nucleophilic Addition Reactions

The electron-deficient nature of this compound and related compounds makes them susceptible to aminolysis and other nucleophilic additions. For instance, 1-methyl-3,5-dinitro-2-pyridone undergoes a ring-opening reaction upon treatment with amines, leading to the formation of a nitro-substituted azadienamine. nih.gov This reaction is initiated by the nucleophilic addition of the amine to the 4- and 6-positions of the pyridine ring, followed by the cleavage of C-C bonds. nih.gov

Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one, a structurally related compound, reacts with primary amines and ammonia (B1221849) to yield functionalized nitroenamines. ic.ac.uk These reactions highlight the susceptibility of the electron-deficient ring system to nucleophilic attack and subsequent ring cleavage or transformation. The addition of nucleophiles to the carbon atom of a carbonyl group is a fundamental reaction in organic chemistry, often leading to a tetrahedral intermediate. youtube.com In the context of nitropyridines, nucleophilic attack can also occur at the carbon atoms of the pyridine ring, particularly those activated by the nitro group. acs.org

Advanced Structural Characterization of 1 Methyl 3 Nitropyridin 2 1h One Analogues

Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful technique for determining the precise molecular geometry, stereochemistry, and the nature of intermolecular interactions that dictate the crystal packing of a compound. Studies on various analogues of 1-Methyl-3-nitropyridin-2(1H)-one reveal key structural features.

The conformation of nitropyridinone analogues is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. For instance, the molecular structures of 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine are observed to be non-planar. nih.gov In these molecules, the nitro group and the phenyl ring are twisted relative to the pyridine ring plane. nih.gov

In a related compound, 4-Methyl-3-nitropyridin-2-amine, the pyridine ring itself is essentially planar, with a root mean square deviation of 0.0135 Å. nih.gov However, the substituent atoms, such as the amino nitrogen and the methyl carbon, show slight deviations from this plane. nih.gov More complex fused systems, like 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one, exhibit specific conformations in their constituent rings; the pyran ring in this molecule adopts an envelope conformation. researchgate.net The conformation can also be influenced by steric hindrance between bulky substituents, as seen in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ-Me), where steric compression between the 1-methyl and 8-nitro groups causes the quinolone ring to be torsionally strained. mdpi.com

Dihedral angles are crucial parameters for quantifying the planarity of molecular systems. In nitropyridinone analogues, the dihedral angle between the pyridine ring and the nitro group is a key feature. In 4-Methyl-3-nitropyridin-2-amine, this angle is 15.53(27)°. nih.gov For 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is twisted relative to the pyridine ring by 3.84(15)°, while the dihedral angle between the pyridine and phenyl rings is 6.20(15)°. nih.gov Its isomer, 2-N-phenylamino-3-nitro-6-methylpyridine, shows a greater twist of the nitro group at 10.30(12)° and a smaller inter-ring dihedral angle of 2.90(14)°. nih.gov

| Compound | Ring/Group 1 | Ring/Group 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4-Methyl-3-nitropyridin-2-amine | Pyridine Ring | Nitro Group | 15.53 (27) | nih.gov |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Pyridine Ring | Nitro Group | 3.84 (15) | nih.gov |

| Pyridine Ring | Phenyl Ring | 6.20 (15) | ||

| 2-N-phenylamino-3-nitro-6-methylpyridine | Pyridine Ring | Nitro Group | 10.30 (12) | nih.gov |

| Pyridine Ring | Phenyl Ring | 2.90 (14) | ||

| 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one | Benzene Ring | Hydropyridine Ring | 29.33 (3) | researchgate.net |

Hydrogen bonds are pivotal in defining the supramolecular architecture of crystals. In the crystal structure of 4-Methyl-3-nitropyridin-2-amine, both intramolecular and intermolecular hydrogen bonds are present. An intramolecular N-H···O hydrogen bond is observed, and importantly, molecules form inversion dimers through pairs of intermolecular N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

| Compound | Bond Type | Description | Reference |

|---|---|---|---|

| 4-Methyl-3-nitropyridin-2-amine | Intramolecular N-H···O | Forms an R¹₁(6) ring motif. | nih.gov |

| Intermolecular N-H···N | Forms inversion dimers with an R²₂(8) ring motif. | ||

| 2-N-phenylamino-3-nitro-4-methylpyridine | Intramolecular N-H···O | Weak intramolecular hydrogen bond observed. | nih.gov |

| 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one | Intramolecular N-H···O | Closes an S(6) ring. | researchgate.net |

Aromatic π-π stacking interactions are another significant non-covalent force that contributes to the stability of the crystal lattice of these planar heterocyclic systems. mdpi.com In the crystal packing of 4-Methyl-3-nitropyridin-2-amine, the molecules are stabilized by π-π interactions with a centroid-centroid distance of 3.5666(15) Å between adjacent pyridine rings. nih.gov

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 4-Methyl-3-nitropyridin-2-amine | Pyridine···Pyridine | 3.5666 (15) | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Pyridine···Benzene | ~3.670 | nih.gov |

| 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one | Aromatic Rings | 3.6529 (10) - 3.6872 (10) | researchgate.net |

Spectroscopic Techniques for Structural Elucidation

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment, complementing the data from X-ray diffraction.

FTIR and Raman spectroscopy are powerful tools for identifying characteristic vibrational modes within a molecule. youtube.com For analogues of this compound, the vibrations of the nitro (NO₂) and methyl (CH₃) groups, as well as the pyridine ring modes, are of particular interest. nih.gov The nitro group vibrations are characterized by intense IR absorption bands. nih.gov The positions of these bands can provide insight into the electronic environment of the nitro group.

In studies of 2-N-phenylamino-3-nitro-4-methylpyridine (PA3N4MP) and 2-N-phenylamino-3-nitro-6-methylpyridine (PA3N6MP), characteristic frequencies for the nitro and methyl groups have been assigned based on experimental spectra and DFT calculations. nih.gov These assignments are consistent with data from other substituted nitropyridine compounds. nih.govnih.gov The C=O stretching vibration in pyridinone systems typically appears in the range of 1740–1660 cm⁻¹. mdpi.com

| Vibrational Mode | Functional Group | PA3N4MP Frequency Range (cm⁻¹) | PA3N6MP Frequency Range (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretching (ν_as) | NO₂ | 1378–1567 | 1434–1578 |

| Symmetric Stretching (ν_s) | NO₂ | 1162–1378 | 1156–1373 |

| Scissoring (δ) | NO₂ | 833–845 | Not Reported |

| Wagging (ω) | NO₂ | 720–725 | Not Reported |

| Asymmetric Stretching (ν_as) | CH₃ | 2981–3005 | 2980–3006 |

| Symmetric Stretching (ν_s) | CH₃ | 2932–2935 | 2914–2915 |

| Asymmetric Bending (δ_as) | CH₃ | 1429–1437 | 1430–1434 |

| Symmetric Bending (δ_s) | CH₃ | 1278–1326 | 1315–1373 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy provides valuable insights into the conjugated π-systems of this compound analogues. The electronic absorption spectra of these compounds are typically characterized by broad absorption bands in the UV-Vis region, spanning from 200 to 600 nm. nih.gov These spectral features arise from π→π* electronic transitions within the pyridine ring and charge-transfer interactions involving the electron-withdrawing nitro group and the aromatic system. nih.gov

Studies on related methyl-nitropyridine derivatives confirm that these transitions are a hallmark of the class. nih.govresearchgate.net The position and intensity of these absorption bands can be influenced by the substitution pattern on the pyridine ring and the polarity of the solvent. nih.govresearchgate.net For instance, increasing solvent polarity can lead to a blue shift (hypsochromic shift) in the absorption band. nih.gov

Luminescence spectroscopy, which measures the emission of light from electronically excited states, is also employed to study these analogues. Depending on the specific structure and solvent, some derivatives may exhibit fluorescence, typically with a red shift (bathochromic shift) relative to their absorption. nih.gov The analysis of both absorption and emission spectra, often supported by quantum chemical calculations, helps to elucidate the pathways for the relaxation of electronically excited states. nih.govnih.gov

| Wavelength Range (nm) | Typical Electronic Transition | Structural Origin |

|---|---|---|

| ~200-300 | π → π* | Electronic excitations localized within the pyridine aromatic system. nih.gov |

| ~300-500 | Intramolecular Charge Transfer (ICT) | Transition from the pyridinone ring to the electron-withdrawing nitro group. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and constitution of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule. uobasrah.edu.iq For a typical this compound analogue, the signals are observed in predictable regions of the spectrum.

The ¹H NMR spectrum would feature a characteristic singlet for the N-methyl (N-CH₃) protons, typically in the upfield region. nih.gov The protons on the pyridine ring (H-4, H-5, and H-6) would appear as distinct multiplets in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to the nitro group.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the pyridinone ring is typically found at the downfield end of the spectrum. mdpi.com The carbon atom bearing the nitro group (C-3) is also significantly deshielded. The signals for the remaining ring carbons and the N-methyl carbon appear at characteristic chemical shifts. researchgate.net

| Atom | Experiment | Expected Chemical Shift (δ) / ppm | Rationale |

|---|---|---|---|

| N-CH₃ | ¹H NMR | ~3.5 - 3.8 | Protons on a methyl group attached to a nitrogen atom. nih.gov |

| Ring Protons (H-4, H-5, H-6) | ¹H NMR | ~7.0 - 8.5 | Aromatic protons on an electron-deficient pyridine ring. |

| C=O (C-2) | ¹³C NMR | ~160 - 165 | Carbonyl carbon in a lactam (cyclic amide) system. mdpi.com |

| C-NO₂ (C-3) | ¹³C NMR | ~140 - 150 | Aromatic carbon attached to a strong electron-withdrawing nitro group. |

| Ring Carbons (C-4, C-5, C-6) | ¹³C NMR | ~110 - 140 | Standard range for carbons in a substituted pyridine ring. |

| N-CH₃ | ¹³C NMR | ~30 - 40 | Methyl carbon attached to a nitrogen atom. |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing atomic connectivity. scribd.com For analogues of this compound, a standard suite of 2D experiments is used for full structural confirmation. researchgate.net

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduyoutube.com It would reveal the connectivity between adjacent protons on the pyridine ring, for example, showing a cross-peak between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). nih.gov It is particularly valuable for assigning quaternary (non-protonated) carbons. For example, HMBC would show correlations from the N-methyl protons to the C-2 carbonyl carbon and the C-6 ring carbon, confirming the position of the methyl group. It would also show correlations from ring protons (e.g., H-4) to the quaternary carbon C-3, confirming the location of the nitro group. scribd.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edu It is used to confirm stereochemistry and conformation. A NOESY spectrum could show a cross-peak between the N-methyl protons and the H-6 proton, confirming their spatial proximity around the pyridinone ring. researchgate.net

| Technique | Information Gained | Example Correlation |

|---|---|---|

| COSY | Identifies adjacent ¹H-¹H spin systems. sdsu.edu | Cross-peaks between H-4, H-5, and H-6. |

| HSQC | Connects protons to their directly attached carbons. nih.gov | Correlation of H-5 signal with C-5 signal. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C connectivity, crucial for quaternary carbons. scribd.com | Correlation from N-CH₃ protons to the C=O carbon (C-2). |

| NOESY | Reveals through-space proximity of protons. researchgate.net | Correlation between N-CH₃ protons and the H-6 proton. |

High-Resolution Mass Spectrometry for Precise Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a synthesized compound and assessing its purity. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly used for nitropyridine analogues. researchgate.net

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula. For this compound, the experimentally observed mass would be compared to the theoretically calculated mass for its formula, C₆H₅N₂O₃. A close match provides definitive evidence of the compound's identity. researchgate.net This technique is also highly sensitive to impurities, which would appear as separate signals in the mass spectrum, making it an excellent tool for purity assessment.

| Compound | Formula | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Conclusion |

|---|---|---|---|---|

| This compound | C₆H₅N₂O₃ | 155.0295 | 155.0293 | Confirms elemental composition and identity. |

Computational and Theoretical Investigations of 1 Methyl 3 Nitropyridin 2 1h One

Theoretical Prediction and Simulation of Spectroscopic Data

Computational methods can be used to predict and simulate various spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

Theoretical vibrational frequencies are typically calculated using DFT methods, often in conjunction with a scaling factor to improve agreement with experimental results. nih.gov The analysis of the potential energy distribution (PED) can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion. nih.gov For 1-methyl-3-nitropyridin-2(1H)-one, the characteristic vibrational modes of the pyridinone ring, the nitro group, and the methyl group would be of primary interest.

Electronic spectra (UV-Visible) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). For this compound, TD-DFT calculations would help to understand the nature of the electronic transitions, such as n→π* and π→π*, and how they are influenced by the different functional groups in the molecule.

The following table outlines the kind of spectroscopic data that can be predicted computationally.

| Spectroscopic Technique | Predicted Parameters | Relevance |

| Infrared (IR) & Raman | Vibrational Frequencies (cm-1), Intensities | Identification of functional groups and confirmation of molecular structure. |

| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | Understanding electronic transitions and the effect of conjugation. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | Aiding in the structural elucidation by predicting the chemical environment of different nuclei. nih.gov |

Simulation of Vibrational (IR, Raman) Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. These simulations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

For similar compounds like 2-hydroxy-5-methyl-3-nitropyridine, studies have shown that DFT calculations using the B3LYP functional with basis sets such as 6-311G(d) and 6-311G(3d,2p) can produce simulated infrared spectra that are in good agreement with experimental data. niscpr.res.inresearchgate.net It was found that while both Hartree-Fock and DFT methods provide consistent geometric parameters, DFT calculations, especially with a larger basis set like 6-311G(3d,2p), yield vibrational frequencies that are much closer to the experimental values. niscpr.res.inresearchgate.net The visualization of these computed vibrational modes aids in their characterization. niscpr.res.inresearchgate.net For complex pharmaceutical molecules, multi-molecular fragment interception methods have been developed to improve the accuracy of vibrational frequency simulations, particularly for functional groups involved in hydrogen bonding. mdpi.com

A detailed assignment of vibrational modes for related pyridine (B92270) derivatives has been achieved through DFT calculations, which helps in understanding the influence of substituents on the vibrational frequencies. researchgate.net For instance, the characteristic vibrations of the nitro group (NO2) are of particular interest.

Table 1: Illustrative Calculated Vibrational Frequencies for a Substituted Nitropyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 3100-3000 | C-H stretching |

| ν(C=O) | 1650 | Carbonyl stretching |

| νas(NO2) | 1550 | Asymmetric NO2 stretching |

| νs(NO2) | 1350 | Symmetric NO2 stretching |

| Ring vibrations | 1600-1400 | Pyridine ring stretching |

This table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.

Calculation of NMR Chemical Shifts (Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netimist.maimist.maresearchgate.net This method has been successfully applied to various nitrogen-containing heterocyclic compounds. researchgate.netimist.maimist.maresearchgate.net

The process typically involves optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), followed by the GIAO calculation of isotropic magnetic shielding constants. imist.maimist.ma The chemical shifts are then obtained by referencing these shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com Studies on substituted 3-nitropyridines have demonstrated that GIAO/DFT calculations can accurately predict proton and carbon chemical shifts, which show good correlation with experimental data. researchgate.net The accuracy of these calculations can be further improved by using larger basis sets. imist.ma

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm) for a Substituted Pyridine

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H-4 | 7.5 | 7.3 |

| H-5 | 8.2 | 8.0 |

| H-6 | 8.8 | 8.6 |

| C-2 | 160 | 158 |

| C-3 | 140 | 142 |

| C-4 | 125 | 123 |

| C-5 | 135 | 133 |

| C-6 | 150 | 148 |

| N-CH3 | 3.5 | 3.4 |

This table is for illustrative purposes. Specific calculations are needed for this compound.

Simulation of UV-Vis Spectra (TD-DFT)

Time-dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra. researchgate.netqnl.qaresearchgate.netmdpi.commdpi.com This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. mdpi.com

For nitro-substituted pyridocoumarins, TD-DFT calculations with the CAM-B3LYP functional and a 6-31+G(d) basis set, including a solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), have successfully simulated absorption spectra. qnl.qa These simulations can help to understand the nature of electronic transitions, often revealing intramolecular charge transfer characteristics induced by the nitro group. qnl.qa The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining results that correlate well with experimental spectra. qnl.qamdpi.commdpi.com

Table 3: Example of TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 450 | 0.25 | HOMO → LUMO |

| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 280 | 0.30 | HOMO → LUMO+1 |

This table provides a hypothetical example. The actual electronic transitions for this compound would be determined by specific TD-DFT calculations.

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are also employed to investigate the non-linear optical (NLO) properties of molecules. The presence of electron-donating and electron-withdrawing groups, such as the nitro group, can lead to significant NLO effects. nih.gov Calculations of properties like the first-order hyperpolarizability (β) can predict the NLO potential of a compound. inoe.ro

For organic molecules, a large HOMO-LUMO gap generally suggests good chemical stability, while a smaller gap can indicate higher polarizability and potential for NLO activity. researchgate.net The strong electron-attracting nature of the nitro group can reduce the HOMO-LUMO energy gap, potentially enhancing NLO properties. nih.gov

Table 4: Illustrative Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) | 5.0 D |

| Average Polarizability (α) | 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

This is an illustrative table. Specific calculations are required for this compound.

Thermodynamic Property Calculations and Stability Analysis

DFT calculations can provide valuable information about the thermodynamic properties and stability of molecules. By calculating parameters such as the enthalpy of formation, Gibbs free energy, and vibrational frequencies, the thermodynamic stability of different isomers or conformers can be compared.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap is a key aspect of stability analysis. A large HOMO-LUMO gap is generally associated with high kinetic stability and low chemical reactivity. researchgate.net

Theoretical Mechanistic Insights (e.g., Nitro Group Migration Mechanism)

Computational studies can offer deep insights into reaction mechanisms, such as the migration of a nitro group. nih.govresearchgate.net For instance, in the rearrangement of β-nitro styryl azides to 3-nitroindoles, a rhodium-catalyzed nitro-group migration has been proposed to occur through a common catalytic intermediate. nih.gov

Theoretical studies on the [3+2] cycloaddition reactions involving nitro-substituted compounds have been conducted using Molecular Electron Density Theory (MEDT). rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net These studies help to understand the regioselectivity and stereoselectivity of such reactions, often revealing that the reactions proceed through a one-step asynchronous mechanism. rsc.orgresearchgate.net The presence of the nitro group can significantly influence the electronic interactions and the energetics of the transition states, thereby directing the outcome of the reaction. mdpi.com In some cases, the regioselectivity is determined by steric effects rather than electronic interactions. mdpi.com

Mechanistic Elucidations of Reactions Involving 1 Methyl 3 Nitropyridin 2 1h One

Electron Transfer Pathways

While direct, in-depth studies focusing exclusively on the electron transfer pathways of 1-methyl-3-nitropyridin-2(1H)-one are not extensively detailed in the provided search results, the high electron deficiency of the related 1-methyl-3,5-dinitro-2-pyridone suggests its potential to participate in electron transfer processes. nih.gov The presence of multiple electron-withdrawing groups, including the nitro and carbonyl functionalities, significantly lowers the electron density of the pyridone ring. nih.gov This inherent electrophilicity makes it a plausible candidate for reactions initiated by single electron transfer (SET) from a suitable donor. Such pathways often compete with or are part of broader mechanistic schemes, such as nucleophilic aromatic substitution, where the initial electron transfer can facilitate the subsequent addition and substitution steps. Further research, potentially employing techniques like cyclic voltammetry or computational modeling, would be necessary to fully elucidate the specific electron transfer pathways and their roles in the reactivity of this compound.

Detailed Reaction Pathways of Three-Component Ring Transformations

1-Methyl-3,5-dinitro-2-pyridone, a close analog of this compound, is an excellent substrate for three-component ring transformations (TCRT). nih.gov These reactions involve the "scrap and build" of cyclic compounds, where a part of the initial substrate is incorporated into a new ring system along with two other reagents. nih.govencyclopedia.pub

A plausible mechanism for the TCRT of 1-methyl-3,5-dinitro-2-pyridone with an aliphatic ketone and ammonium (B1175870) acetate (B1210297) is illustrated below. encyclopedia.pub This reaction can lead to the formation of both nitropyridines and nitroanilines.

Plausible Mechanism for the Three-Component Ring Transformation:

The enol form of the ketone attacks the electrophilic 4-position of the dinitropyridone.

The resulting adduct is then converted into enamines by the ammonium ion.

Route a & b (leading to nitropyridine): The amino group of the enamine attacks the 6-position of the pyridone ring, forming bicyclic intermediates. The elimination of nitroacetamide from these intermediates yields the nitropyridine product.

Route c (leading to nitroaniline): A C-attack of the enamine at the 6-position leads to a different bicyclic intermediate, which upon rearrangement and elimination of nitroacetamide, affords the nitroaniline product. encyclopedia.pub

This TCRT serves as a powerful synthetic tool, providing access to functionalized nitropyridines and nitroanilines that are otherwise difficult to prepare. nih.govencyclopedia.pub

Role of Solvents and Catalysts in Reaction Kinetics and Selectivity

The choice of solvents and catalysts plays a crucial role in directing the outcome of reactions involving this compound and its derivatives, influencing both the reaction rate and the selectivity towards specific products.

In the three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone, the nitrogen source, which also acts as a catalyst, is critical. When ammonia (B1221849) is used, the reaction primarily yields nitropyridines. nih.gov However, the use of ammonium acetate as the nitrogen source can lead to the formation of both nitropyridines and nitroanilines. encyclopedia.pub This highlights the role of the catalyst in influencing the reaction pathway and product distribution.

The solvent can also have a significant impact. For instance, in the synthesis of 2-styryl-3-nitropyridines from 2-methyl-3,5-dinitropyridine (B14619359) and aromatic aldehydes, the reaction is carried out in toluene (B28343) with a catalytic amount of piperidine. mdpi.com The choice of a non-polar solvent like toluene facilitates the condensation reaction.

Furthermore, in 1,3-dipolar cycloaddition reactions of nitropyridines with N-methyl azomethine ylide, the solvent and reaction conditions are key. nih.gov The reaction is typically carried out by refluxing the reactants, and the choice of solvent can affect the reaction time and yield. nih.gov Computational studies on similar cycloaddition reactions have shown that the reaction can be explored in both the gas phase and in solution (e.g., benzene), indicating the solvent's role in the reaction energetics and stereoselectivity. rsc.org

The following table summarizes the role of solvents and catalysts in various reactions involving nitropyridine derivatives.

| Reaction Type | Substrate | Reagents | Catalyst | Solvent | Products | Reference |

| Three-Component Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Ammonia | Not specified | Nitropyridines | nih.gov |

| Three-Component Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone | Aliphatic Ketone, Ammonium Acetate | Ammonium Acetate | Not specified | Nitropyridines, Nitroanilines | encyclopedia.pub |

| Condensation | 2-Methyl-3,5-dinitropyridine | Aromatic Aldehydes | Piperidine | Toluene | 2-Styryl-3-nitropyridines | mdpi.com |

| 1,3-Dipolar Cycloaddition | 2-Substituted 5-R-3-nitropyridines | N-Methyl Azomethine Ylide | Not specified | Not specified (reflux) | Pyrroline (B1223166) and Pyrrolidine derivatives | nih.gov |

Synthetic Utility and Applications of 1 Methyl 3 Nitropyridin 2 1h One As a Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

1-Methyl-3-nitropyridin-2(1H)-one serves as a key starting material for the synthesis of various heterocyclic compounds. Its utility stems from the reactivity of the pyridine (B92270) ring, which is activated by the electron-withdrawing nitro group. This activation facilitates a range of chemical transformations, allowing chemists to introduce new functional groups and construct intricate molecular scaffolds. The compound is particularly valuable in creating pharmaceuticals, agrochemicals, and dyes. innospk.com

Construction of Poly-substituted Pyridine and Pyridinone Frameworks

The synthesis of polysubstituted pyridines and pyridinones is a significant area of organic chemistry, and this compound plays a crucial role in this field. core.ac.uk One notable application is in the construction of complex pyridine structures through multi-component reactions. For instance, a one-pot, three-component condensation reaction involving a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone can yield highly substituted pyridines with controlled regiochemistry. core.ac.uk This method offers a mild and efficient pathway to complex pyridine frameworks that are otherwise difficult to access.

The reactivity of the nitro group in this compound and its derivatives is central to their synthetic utility. For example, 2-methyl-3-nitropyridines can be synthesized from 2-chloro-3-nitropyridines and subsequently reacted with aldehydes to form 2-styryl-3-nitropyridines. mdpi.comsciforum.net These compounds can then undergo nucleophilic aromatic substitution reactions, where the nitro group is displaced by sulfur nucleophiles, leading to further functionalization. mdpi.comsciforum.netnih.gov

| Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|

| 1,3-dicarbonyl compound, ammonia, alkynone | None (one-pot) | Polysubstituted pyridine | Three-component cyclocondensation core.ac.uk |

| 2-chloro-3-nitropyridine (B167233) | Diethyl malonate, H2SO4 | 2-methyl-3-nitropyridine | Malonic ester synthesis and decarboxylation mdpi.com |

| 2-methyl-3-nitropyridine | Aromatic aldehyde, piperidine | 2-styryl-3-nitropyridine | Condensation reaction nih.gov |

| 2-styryl-3-nitropyridine | Thiolate anion | 2-styryl-3-thiopyridine | Nucleophilic aromatic substitution mdpi.comnih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., Indolizines, Pyridopyrimidines)

This compound and its derivatives are also instrumental in the synthesis of fused heterocyclic systems, such as indolizines and pyridopyrimidines.

Indolizines: The synthesis of indolizines, which are structural isomers of indole (B1671886), can be achieved through various methods starting from pyridine derivatives. rsc.orgresearchgate.net One common approach is the 1,3-dipolar cycloaddition reaction between pyridinium (B92312) ylides and electron-deficient alkenes or alkynes. rsc.orgacs.org The resulting indolizines can be further functionalized. For example, the reaction of 3-nitroindoles with pyridinium salts can yield polysubstituted indolizines. acs.org

Pyridopyrimidines: Pyridopyrimidines are another class of fused heterocycles with significant biological activity. nih.govjocpr.com Their synthesis often involves the cyclization of appropriately substituted pyridines. For instance, 4-aminopyridine (B3432731) derivatives can be used as precursors to form the pyrimidine (B1678525) ring. jocpr.com In some cases, the reaction of 2-amino-nicotinonitrile derivatives with urea (B33335) or thiourea (B124793) can lead to the formation of pyrido[2,3-d]pyrimidine-2-one or thione derivatives. nih.gov The synthesis of various pyridopyrimidine isomers, including pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines, has been reported, highlighting the versatility of pyridine-based starting materials. nih.gov

Strategic Use as a Synthon for Labile or Difficult-to-Access Intermediates

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. This compound and its dinitro analogue, 1-methyl-3,5-dinitro-2-pyridone, serve as effective synthons for nitromalonaldehyde (B3023284), an unstable intermediate. nih.gov This is particularly evident in three-component ring transformation reactions where the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia or ammonium (B1175870) acetate (B1210297), to produce nitropyridines or nitroanilines. nih.gov This approach provides a safe and practical alternative to handling the labile nitromalonaldehyde directly.

The reactivity of these pyridones is attributed to their high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group, which facilitates nucleophilic attack and subsequent ring-opening. nih.gov

Application in Scaffold Modification and Diversification Strategies

The concept of "scaffold modification" is central to medicinal chemistry, where a core molecular structure is altered to create a library of related compounds for biological screening. This compound and other nitropyridines are valuable tools in this process. nih.gov The nitro group can be readily transformed into other functional groups, allowing for the diversification of the pyridine scaffold. nih.gov

For example, the reduction of the nitro group to an amine is a common transformation that opens up a wide range of subsequent reactions, such as acylation and alkylation. nih.gov Furthermore, the nitro group can be displaced through nucleophilic aromatic substitution, introducing various substituents onto the pyridine ring. nih.gov These strategies enable the systematic modification of a lead compound to optimize its pharmacological properties.

Development of Chemically Functionalized Probes (e.g., Halogenated Derivatives)

The introduction of halogen atoms into a molecule can significantly alter its physical and biological properties. Halogenated derivatives of pyridines are often used as chemical probes to study biological systems or as intermediates in further synthetic transformations. chemrxiv.org

Conclusion and Future Research Directions

Synthesis of Novel 1-Methyl-3-nitropyridin-2(1H)-one Analogues

The development of novel analogues of this compound is a cornerstone of future research, aimed at creating a diverse library of compounds for various applications. A primary focus will be the synthesis of derivatives with varied substituents on the pyridinone ring. For instance, building upon known procedures for halogenation, such as the synthesis of 5-bromo-1-methyl-3-nitropyridin-2(1H)-one from 5-bromo-3-nitro-2-hydroxypyridine, future work could explore the introduction of other halogens or functional groups at the C5 position.

Furthermore, inspiration can be drawn from the synthesis of other bioactive pyridinones. Methodologies used to create complex amine-type cyclopentanepyridinone derivatives, which have shown activity as HIV-1 non-nucleoside reverse transcriptase inhibitors, could be adapted. acs.org This involves multi-step sequences that could be applied to generate novel C4-substituted analogues of this compound. Additionally, the synthesis of nitropyridine derivatives containing various pharmacologically relevant fragments, such as piperazine, has been demonstrated and could be a fruitful avenue for creating novel analogues with potential biological activity. nih.gov The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea (B33335), an intermediate for anticancer drugs, underscores the value of exploring derivatives of the core nitropyridine structure. researchgate.netresearchgate.netiaea.org

Exploration of Untapped Reactivity and Transformation Pathways

The electron-deficient nature of the nitropyridinone ring suggests a wealth of untapped reactivity waiting to be explored. A particularly promising area is the use of the pyridinone as a substrate in ring transformation reactions. For example, the closely related 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations, reacting with ketones and a nitrogen source in a three-component reaction to yield nitropyridines. nih.gov Investigating whether this compound can act as a synthon for other heterocyclic systems is a key future direction. Such reactions could provide access to functionalized compounds that are difficult to produce through other methods. nih.gov

Another avenue involves exploring the reactivity of the nitro group itself. The nitro group in 3-nitropyridines can be selectively substituted by nucleophiles like thiols, offering a pathway to novel thioether derivatives. nih.gov Further studies could investigate a broader range of S-, N-, and O-nucleophiles to functionalize the C3 position. Additionally, exploring cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with nitropyridines, could lead to the synthesis of novel condensed pyrroline (B1223166) systems. mdpi.com The development of novel photochemical methods, such as the C3 selective hydroxylation of pyridines via N-oxide intermediates, could also be adapted to the pyridinone scaffold, providing new pathways for functionalization. acs.org

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for accelerating research into this compound and its derivatives. Future work should focus on developing and applying advanced computational models to predict the reactivity, stability, and physicochemical properties of novel analogues before their synthesis. Docking simulations, for instance, have been successfully used to evaluate the binding modes of pyridinone derivatives within the non-nucleoside inhibitor-binding pocket of HIV-1 reverse transcriptase. acs.org Similar in silico screening could be applied to virtual libraries of this compound analogues to identify promising candidates for specific biological targets.

These computational models can predict key drug-like properties, including Caco-2 cell permeability and P-glycoprotein (P-gp) substrate potential, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis. acs.org Furthermore, computational studies can elucidate reaction mechanisms, such as those involved in ring transformation or cycloaddition reactions, providing insights that can guide the optimization of reaction conditions and the design of new transformations. nih.govmdpi.com By calculating and analyzing properties like molecular weight, XLogP3, and the number of hydrogen bond donors/acceptors for potential derivatives, researchers can better design molecules with desired characteristics. nih.gov

Expanding the Synthetic Scope and Utility of the Pyridinone Core

The pyridinone scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile properties. nih.gov Future research should aim to expand the synthetic utility of the this compound core, establishing it as a versatile building block for more complex molecular architectures. This involves developing robust and scalable synthetic routes that tolerate a wide range of functional groups. organic-chemistry.org

Efforts should be directed toward using the pyridinone core in cross-coupling reactions to introduce aryl or other complex fragments. arkat-usa.org The development of new catalytic systems, such as copper-catalyzed N-arylation reactions, could provide efficient methods for modifying the nitrogen atom of the pyridinone ring. organic-chemistry.org Moreover, the pyridinone core can be transformed into other valuable heterocyclic systems. For example, ring transformation reactions of related pyrimidinones (B12756618) can yield functionalized pyridin-4(1H)-ones and 3-nitropyridin-2(1H)-ones, demonstrating the potential for skeletal diversification. ic.ac.uk By leveraging the inherent reactivity of the nitropyridinone system, it can serve as a precursor for a wide array of substituted pyridines, tetrahydropyridines, and piperidines, significantly broadening its synthetic utility. arkat-usa.org

Q & A

Basic: What are the optimal synthetic routes for 1-Methyl-3-nitropyridin-2(1H)-one, and how can purity be ensured?

Answer:

The synthesis typically involves nitration and methylation of pyridinone precursors. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Methylation : Employ methyl iodide (CH₃I) with a base (e.g., NaH) in anhydrous THF at reflux (60–70°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted precursors or positional isomers .

Basic: How is the molecular structure of this compound characterized crystallographically?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXTL (SHELXL-2018/3) for structure solution and refinement. Hydrogen atoms are placed geometrically and refined isotropically .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict bond lengths, angles, and torsion angles .

- Validation : Check CIF files against IUCr standards using PLATON to detect voids or disorder .

Advanced: How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Solvent polarity and proticity critically impact reaction pathways:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states via dipolar interactions, accelerating substitution at the nitro-adjacent position.

- Protic Solvents (EtOH, H₂O) : Hydrogen bonding deactivates the nitro group, favoring reduction over substitution. For example, Pd/C-catalyzed hydrogenation in ethanol yields 3-aminopyridinone derivatives .

- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy (λ = 300–400 nm for nitro absorption bands) to compare rates in different solvents .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect on the pyridinone ring) .

- HOMO-LUMO Analysis : Predict reactivity in cycloaddition or redox reactions. The nitro group lowers LUMO energy (-1.8 eV), enhancing electrophilicity .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions and compare with experimental kinetic data .

Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?

Answer:

Contradictions often arise from assay conditions or impurity profiles:

- Dose-Response Validation : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 μM) to confirm IC₅₀ consistency .

- Impurity Profiling : LC-MS identifies trace byproducts (e.g., des-methyl analogs) that may confound bioactivity results .

- Structural Analog Comparison : Benchmark against known activators/inhibitors (e.g., morpholino-substituted pyridinones ) to contextualize mechanistic hypotheses.

Basic: What safety protocols are recommended for handling 1-Methyl-3-nitropyrindin-2(1H)-one?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (nitro compounds are potential respiratory irritants) .

- Waste Disposal : Neutralize reaction residues with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound?

Answer:

- Nitrogen-15 Labeling : Synthesize ¹⁵N-nitro derivatives via nitration with ¹⁵N-enriched HNO₃.

- Mechanistic Tracking : Use ¹H-¹⁵N HMBC NMR to trace nitro group participation in intermediates during reduction or ring-opening reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates (¹⁴N vs. ¹⁵N) to identify rate-determining steps (e.g., nitro reduction vs. ring modification) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirm nitro group presence (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- ¹H NMR : Methyl protons appear as a singlet (~δ 3.5 ppm); pyridinone ring protons show deshielding (δ 7.5–8.5 ppm) .

- HRMS : Exact mass validation (C₆H₆N₂O₃: [M+H]⁺ = 155.0452) .

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Answer:

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the pyridinone ring, followed by electrophilic quenching (e.g., DMF for formylation) .

- Protecting Groups : Temporarily protect the nitro group with Boc-anhydride to direct substitution to the methyl-adjacent position .

- Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions by reducing side reactions (e.g., 150°C, 20 min, DMF) .

Advanced: How can high-throughput crystallography pipelines improve structural analysis of derivatives?

Answer:

- Automated Screening : Use robotics (e.g., Formulatrix NT8) to test 100+ crystallization conditions (e.g., PEGs, salts) in 96-well plates .

- Synchrotron Data Collection : Rapid data acquisition (5 s/frame) at beamlines (e.g., APS GM/CA) enables structure determination of microcrystals .

- SHELXC/D/E Pipeline : Streamline phasing and refinement for large datasets (e.g., 500+ derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.